molecular formula C5H14N2S2 B045207 Apaept CAS No. 115900-54-4

Apaept

Cat. No.: B045207
CAS No.: 115900-54-4
M. Wt: 166.3 g/mol
InChI Key: GVSAYHGUYNABRI-UHFFFAOYSA-N
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Description

2-(3-Aminopropylamino)ethaneperthiol is a chemical compound with the molecular formula C5H14N2S2 It is known for its unique structure, which includes both amine and perthiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropylamino)ethaneperthiol typically involves the reaction of 3-aminopropylamine with ethanesulfenothioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of 2-(3-Aminopropylamino)ethaneperthiol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropylamino)ethaneperthiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiols, and substituted amines. These products have various applications in different fields .

Scientific Research Applications

2-(3-Aminopropylamino)ethaneperthiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Aminopropylamino)ethaneperthiol involves its interaction with free radicals and other reactive species. The compound donates hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage. This mechanism is particularly relevant in its potential use as a radioprotector .

Comparison with Similar Compounds

Properties

IUPAC Name

N'-[2-(disulfanyl)ethyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2S2/c6-2-1-3-7-4-5-9-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSAYHGUYNABRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCSS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151222
Record name 2-(3-Aminopropylamino)ethaneperthiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115900-54-4
Record name 2-(3-Aminopropylamino)ethaneperthiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115900544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Aminopropylamino)ethaneperthiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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